molecular formula C9H8BrN3 B13682721 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine

5-Bromo-2-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13682721
M. Wt: 238.08 g/mol
InChI Key: AUMRFATYTLEIQW-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine typically involves the bromination of 2-(5-methyl-2-imidazolyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(5-methyl-2-imidazolyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the brominated pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
  • 2-(5-Methyl-2-imidazolyl)pyridine

Uniqueness

5-Bromo-2-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both a brominated pyridine ring and a substituted imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-2-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13)

InChI Key

AUMRFATYTLEIQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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